

The Mechanism of Action of BI-1808: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-1808 (also known as OS-1808) is a first-in-class, fully human IgG1 monoclonal antibody that targets the tumor necrosis factor receptor 2 (TNFR2).[1][2][3] As a promising immunotherapeutic agent, BI-1808 is engineered to modulate the tumor microenvironment by selectively targeting and depleting key immunosuppressive cells. This document provides a comprehensive overview of the mechanism of action of BI-1808, supported by preclinical and clinical data. It details the experimental protocols used to elucidate its function and presents this information in a structured format for drug development professionals.

Core Mechanism of Action

BI-1808 exerts its anti-tumor effects through a multi-faceted mechanism centered on the blockade of the TNF-α/TNFR2 signaling axis and the subsequent reprogramming of the tumor immune landscape.[4][5][6] TNFR2 is highly expressed on tumor-associated regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[4][7] The core mechanism of BI-1808 involves two primary actions:

• Ligand Blockade: BI-1808 competitively binds to TNFR2, preventing its interaction with its natural ligand, tumor necrosis factor-alpha (TNF-α).[3][8] This blockade inhibits the prosurvival and proliferative signals that TNF-α provides to Tregs, thereby compromising their immunosuppressive function.[9]



FcyR-Dependent Depletion of Regulatory T cells (Tregs): The Fc portion of the BI-1808 IgG1 antibody engages with Fcy receptors (FcyR) on effector immune cells, such as natural killer (NK) cells and macrophages, within the tumor microenvironment.[4][6] This interaction triggers antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to the specific depletion of TNFR2-high intratumoral Tregs.[4][10]

The depletion of immunosuppressive Tregs shifts the balance of the tumor microenvironment from an immunosuppressed to an inflamed state. This reprogramming is further enhanced by:

- Expansion and Activation of CD8+ T cells: With the reduction of Treg-mediated suppression, cytotoxic CD8+ T cells can more effectively recognize and eliminate tumor cells.[8][9]
 Evidence suggests that BI-1808 treatment leads to a significant expansion of the intratumoral CD8+ T cell population and an increased CD8+/Treg ratio.[2]
- Modulation of Myeloid Cells: The mechanism of action also involves the modulation of other innate immune cells, including neutrophils and myeloid-derived suppressor cells (MDSCs), further contributing to a more robust anti-tumor immune response.[4][5][6]

Data Presentation Preclinical Data Summary

The preclinical development of BI-1808 involved a series of in vitro and in vivo studies to establish its mechanism of action, efficacy, and safety profile.



Parameter	Model/System	Key Findings	Reference(s)
Binding Affinity	Recombinant human and cynomolgus TNFR2	Sub-nanomolar affinity	[9]
In Vivo Efficacy (Monotherapy)	Syngeneic mouse tumor models (using a murine surrogate antibody)	Potent anti-tumor activity; regression of large established tumors.	[4][7]
In Vivo Efficacy (Combination Therapy)	Syngeneic mouse tumor models with partial sensitivity to checkpoint blockade	Complete cures observed in all treated mice when combined with an anti-PD-1 antibody.	[3][8]
Toxicology	Cynomolgus Macaques	Well-tolerated at doses up to 200 mg/kg administered weekly for four weeks.	[4]
Pharmacokinetics (NHP)	Cynomolgus Macaques	Expected half-life of two weeks at receptor saturation.	[4]
Cytokine Release	In vitro human cell assays and humanized mouse models	No indications of harmful cytokine release.	[4]

Clinical Data Summary (Phase 1/2a, NCT04752826)

The ongoing Phase 1/2a clinical trial is evaluating the safety and efficacy of BI-1808 as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors and T-cell lymphomas.



Parameter	Patient Cohort	Key Findings	Reference(s)
Objective Response Rate (ORR)	Cutaneous T-cell Lymphoma (CTCL) (n=13 evaluable)	46%	[11]
Disease Control Rate (DCR)	Cutaneous T-cell Lymphoma (CTCL) (n=13 evaluable)	92%	[11]
Clinical Response (Monotherapy)	Gastrointestinal Stromal Tumor (GIST) (n=1)	Robust and ongoing partial response in a heavily pretreated patient.	[12]
Pharmacodynamics	Patients with advanced malignancies	Doses ≥ 675 mg Q3W resulted in complete receptor occupancy throughout the dosing interval.	[3][13]
Biomarkers	Patients with advanced malignancies	Significant reduction of regulatory T-cells and a substantial increase in soluble TNFR2 (sTNFR2) at doses ≥ 675 mg Q3W.	[3]
Safety	Patients with advanced malignancies	Favorable safety profile with no dose- limiting toxicities observed in the monotherapy arm.	[12]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical and clinical evaluation of BI-1808, based on publicly available information.



Preclinical Toxicology in Cynomolgus Macaques

- Objective: To assess the safety and tolerability of BI-1808.
- Model: Cynomolgus macagues.
- Study Design: A GLP toxicology study was conducted with three dose levels: 2, 20, and 200 mg/kg. BI-1808 was administered weekly for four consecutive weeks, followed by an eightweek recovery period.
- Endpoints: Clinical signs, histopathological changes, and hematological parameters were monitored.
- Results: No adverse events were observed, and the No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 200 mg/kg. Non-adverse and reversible increases in neutrophil counts and decreases in T cells were noted.[4]

In Vivo Efficacy in Syngeneic Mouse Models

- Objective: To evaluate the anti-tumor efficacy of a murine surrogate of BI-1808, both as a monotherapy and in combination with anti-PD-1.
- Model: Immune-competent mice bearing syngeneic tumors. Specific models used include MC38 and CT26.
- Methodology: A murine surrogate antibody with ligand-blocking and FcyR-engaging properties was administered to tumor-bearing mice. Tumor growth was monitored over time. For mechanism of action studies, tumor-infiltrating lymphocytes were analyzed.
- Endpoints: Tumor growth inhibition, complete tumor regression, and changes in the composition of the tumor microenvironment (e.g., Treg and CD8+ T cell populations).
- Results: The surrogate antibody demonstrated significant anti-tumor activity and synergized with anti-PD-1 to induce complete cures in models with partial sensitivity to checkpoint inhibition.[2][4][7]

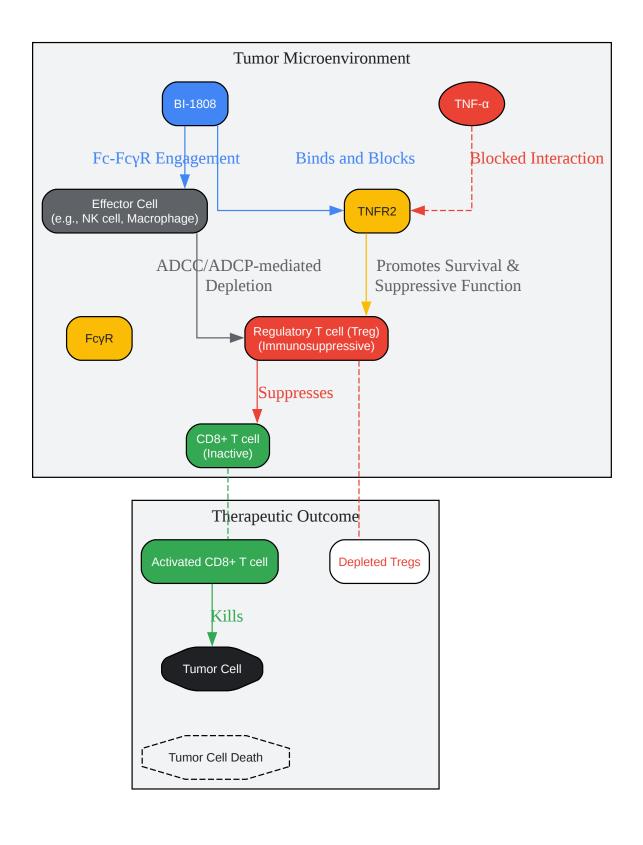
Phase 1/2a Clinical Trial (NCT04752826)



- Objective: To evaluate the safety, tolerability, and preliminary efficacy of BI-1808 alone and in combination with pembrolizumab.
- Study Design: An open-label, dose-escalation, and expansion study.
 - Phase 1a: Monotherapy dose escalation (25 mg to 1000 mg Q3W).
 - Phase 1b: Combination therapy (with pembrolizumab) dose escalation.
 - Phase 2a: Monotherapy and combination therapy expansion cohorts in specific tumor types (e.g., ovarian cancer, NSCLC, T-cell lymphomas).
- Patient Population: Patients with advanced malignancies who have progressed after standard therapy.
- Primary Endpoints: Safety, tolerability, determination of the recommended Phase 2 dose (RP2D).
- Secondary Endpoints: Objective response rate (ORR), disease control rate (DCR), duration of response (DoR), pharmacokinetics (PK), and pharmacodynamics (PD).
- Biomarker Analysis: Tumor biopsies were collected pre-treatment and on-treatment (e.g., at 5 weeks) to assess changes in the tumor microenvironment. Immunofluorescence staining was used to quantify Foxp3+ CD4+ Tregs and CD8+ T cells.[2]

Visualizations Signaling Pathway of BI-1808's Mechanism of Action





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Caption: Mechanism of action of BI-1808 in the tumor microenvironment.



Experimental Workflow for Preclinical Evaluation

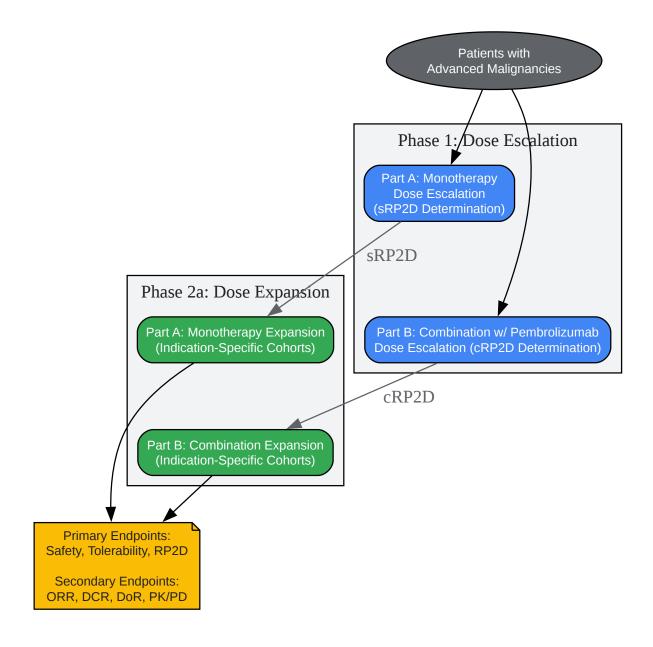


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Caption: Preclinical development workflow for BI-1808.

Clinical Trial Workflow (NCT04752826)





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Caption: Workflow of the Phase 1/2a clinical trial of BI-1808.

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